molecular formula C15H16N4O B11672930 3-cyclopropyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672930
M. Wt: 268.31 g/mol
InChI Key: OWYABHQBCIIHGE-MHWRWJLKSA-N
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Description

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C15H16N4O and a molecular weight of 268.321 g/mol This compound is known for its unique structural features, which include a cyclopropyl group, a phenylethylidene moiety, and a pyrazole ring

Preparation Methods

The synthesis of 3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves several steps. One common method includes the reaction of cyclopropyl hydrazine with 1-phenylethylidene pyrazole-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-cyclopropyl-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-10(11-5-3-2-4-6-11)16-19-15(20)14-9-13(17-18-14)12-7-8-12/h2-6,9,12H,7-8H2,1H3,(H,17,18)(H,19,20)/b16-10+

InChI Key

OWYABHQBCIIHGE-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=CC=C3

Origin of Product

United States

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